2-Methoxycarbonyl-3-methylphenylboronic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
This compound is systematically named (2-methoxycarbonyl-3-methylphenyl)boronic acid . Its molecular formula is C₉H₁₁BO₄ , derived from the phenyl ring substituted with a methoxycarbonyl group at position 2 and a methyl group at position 3. The boronic acid functional group (B(OH)₂) is directly attached to the aromatic ring. The molecular weight is 193.99 g/mol , calculated as follows:
- C₉ : 9 × 12.01 = 108.09 g/mol
- H₁₁ : 11 × 1.008 = 11.088 g/mol
- B : 10.81 g/mol
- O₄ : 4 × 16.00 = 64.00 g/mol
Total = 108.09 + 11.088 + 10.81 + 64.00 = 193.99 g/mol .
The SMILES notation B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O accurately represents the substituent positions and connectivity.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound is not publicly available, insights can be drawn from structurally analogous phenylboronic acids. For example, 4-(methoxycarbonyl)phenylboronic acid crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers forming undulating sheets. Key features include:
| Property | Value |
|---|---|
| B–O bond angles | ~118.16° (ideal trigonal planar) |
| Methoxycarbonyl tilt | ~7.70° from phenyl plane |
| Intermolecular interactions | O–H⋯O (2.75 Å), C–H⋯π (3.78 Å) |
In ortho-substituted phenylboronic acids, steric hindrance from substituents alters dimerization patterns. For instance, ortho-bromophenylboronic acid adopts a head-to-tail arrangement with boron–oxygen interactions (<3.7 Å). The 2-methoxycarbonyl and 3-methyl groups in the target compound likely impose similar constraints, favoring non-planar conformations and distinct hydrogen-bonding networks compared to para-substituted analogs.
Electronic Structure Analysis via Computational Chemistry Methods
Density Functional Theory (DFT) studies on boronic acid derivatives reveal critical electronic features. For 3-aminophenylboronic acid esters , the HOMO (highest occupied molecular orbital) is localized on the phenyl ring and electron-donating substituents (e.g., acetamidomethyl groups), while the LUMO (lowest unoccupied molecular orbital) resides on the boronic group. This charge-transfer character is expected to persist in this compound, where:
- HOMO : Delocalized over the phenyl ring and methoxycarbonyl group (electron-rich regions).
- LUMO : Centered on the boronic acid moiety, influenced by the electron-withdrawing ester.
The methyl group at position 3 may marginally affect π-conjugation, while the methoxycarbonyl group enhances electrophilicity at boron, critical for cross-coupling reactivity.
Comparative Structural Features with Ortho-Substituted Phenylboronic Acid Derivatives
Ortho-substituted phenylboronic acids exhibit distinct crystal packing and electronic profiles due to steric and electronic effects. A comparison with this compound is summarized below:
The combined steric bulk of the 3-methyl group and electronic withdrawal of the 2-methoxycarbonyl group likely produce a distinct reactivity profile compared to simpler ortho-substituted analogs.
Properties
IUPAC Name |
(2-methoxycarbonyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAZWVTOISYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681863 | |
| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-42-6 | |
| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl halide (e.g., bromide or iodide) to a palladium(0) catalyst, followed by transmetallation with the boron reagent. Key conditions include:
-
Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)
-
Base : KOAc or Et₃N
-
Solvent : Dioxane or THF at reflux (80–100°C)
-
Boron source : B₂Pin₂ (1.1–1.5 equiv)
For this compound, the precursor 2-bromo-3-methylbenzoic acid methyl ester undergoes borylation to form a boronic ester intermediate, which is hydrolyzed to the final boronic acid under acidic conditions.
Experimental Protocol
-
Step 1 : Combine 2-bromo-3-methylbenzoic acid methyl ester (10 mmol), B₂Pin₂ (12 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (30 mmol) in dioxane (50 mL).
-
Step 2 : Reflux under nitrogen for 12–24 hours.
-
Step 3 : Hydrolyze the boronic ester with 1M HCl (20 mL) at 0°C, extract with ethyl acetate, and concentrate to yield the product.
Yield : ~60–75% (estimated based on analogous reactions).
Esterification of Carboxy-Substituted Boronic Acids
An alternative route involves esterifying a pre-existing carboxy-substituted boronic acid. This method is less common due to the sensitivity of boronic acids to strong acids but is feasible under controlled conditions.
Synthesis of 2-Carboxy-3-methylphenylboronic Acid
The precursor 2-carboxy-3-methylphenylboronic acid can be synthesized via directed ortho-metalation:
Esterification Protocol
-
Step 1 : Suspend 2-carboxy-3-methylphenylboronic acid (10 mmol) in methanol (30 mL).
-
Step 2 : Add concentrated H₂SO₄ (1 mL) and reflux for 5 hours.
-
Step 3 : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (EtOAc/hexane).
Yield : ~50–65% (inferred from patent data).
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Esterification |
|---|---|---|
| Starting Material | Aryl halide | Carboxyboronic acid |
| Catalyst | Pd-based | H₂SO₄ |
| Reaction Time | 12–24 hours | 5–8 hours |
| Yield | 60–75% | 50–65% |
| Scalability | High | Moderate |
| Boronic Acid Stability | Stable as ester | Sensitive to acid |
The Miyaura method is preferred for scalability and higher yields, while esterification offers a route when aryl halide precursors are unavailable.
Challenges and Optimization Strategies
Boronic Acid Stability
Boronic acids degrade via protodeboronation under acidic or aqueous conditions. To mitigate this:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycarbonyl-3-methylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Hydrocarbons.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Methoxycarbonyl-3-methylphenylboronic acid typically involves the reaction of appropriate precursors under controlled conditions. For instance, a study reported a yield of 71.2% using sodium periodate and ammonium acetate in a solvent mixture of acetone and water at room temperature for 16 hours . The compound can be characterized using techniques such as NMR spectroscopy, which confirms the presence of specific functional groups and structural integrity.
Suzuki-Miyaura Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura coupling reaction. This method facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. For example, it has been used to synthesize various N-aryl-3-formyl-2-quinolone derivatives through copper-catalyzed reactions . The versatility of this coupling reaction makes it invaluable in pharmaceutical chemistry for developing new drug candidates.
Synthesis of Biologically Active Compounds
This compound serves as a reactant for synthesizing several biologically active molecules:
- Inhibitors : It has been utilized in preparing hydroxyphenylnaphthols as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2, which is relevant in hormone regulation and cancer treatment .
- Aryl-Pyrimidines : The compound is also involved in synthesizing arylpyrimidines that can be used in various biological applications .
Material Science
Beyond pharmaceutical applications, boronic acids like this compound are explored for their potential uses in material science. Their ability to form stable complexes with polymers opens avenues for developing new materials with tailored properties .
Case Study 1: Synthesis of N-Arylated Compounds
A research study demonstrated the successful application of this compound in synthesizing N-arylated azoles via copper-catalyzed arylation. This method showcased improved yields when specific reaction conditions were optimized .
Case Study 2: Development of Anticancer Agents
Another study focused on using boronic acids for synthesizing compounds that inhibit specific enzymes involved in cancer progression. The research highlighted how modifying the boronic acid structure could enhance biological activity and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of 2-Methoxycarbonyl-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly impact the electronic and steric properties of phenylboronic acids. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
Solubility and Stability
- Lipophilicity : The ester group in this compound increases lipophilicity compared to carboxylic acid analogs (e.g., 3-carboxy-2-methoxyphenylboronic acid), enhancing compatibility with organic solvents like THF or DMSO .
- Hydrolytic Stability : Unlike carboxy-substituted boronic acids, the methoxycarbonyl group resists hydrolysis under neutral conditions, improving shelf stability .
Crystallographic and Structural Insights
Ortho-substituted boronic acids, such as the target compound, often exhibit unique hydrogen-bonding networks. For example, structural studies of ortho-alkoxy arylboronic acids (e.g., 3-carboxy-2-methoxyphenylboronic acid) reveal planar arrangements favoring dimerization, which may influence crystallization behavior .
Key Research Findings
Synthetic Utility : this compound has been employed in synthesizing biaryl intermediates for pharmaceuticals, leveraging its balance of steric and electronic properties .
Competitive Kinetics : In comparative studies, analogs without methyl groups (e.g., 2-methoxycarbonylphenylboronic acid) exhibit faster reaction rates in Suzuki couplings due to reduced steric bulk .
Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition temperatures above 150°C for most methoxycarbonyl-substituted boronic acids, suggesting suitability for high-temperature reactions .
Biological Activity
2-Methoxycarbonyl-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a methoxycarbonyl group and a methyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for enzymes that utilize these substrates.
Key Targets
- Proteins : The compound may target proteins involved in cellular signaling pathways, particularly those associated with cancer and metabolic disorders.
- Enzymes : It is hypothesized that this compound can inhibit specific enzymes, leading to alterations in metabolic pathways.
Biological Activity Studies
Recent studies have investigated the biological activity of boronic acids, including this compound, focusing on their enzyme inhibition properties and effects on cellular functions.
In Vitro Studies
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit serine proteases and carbonic anhydrases at micromolar concentrations.
- Cell Viability Assays : In cell culture studies, this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Cancer Research : A study evaluating the effects of boronic acids on cancer cell proliferation found that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through apoptosis induction.
- Metabolic Disorders : Another investigation explored the role of this compound in modulating glucose metabolism in diabetic models, revealing promising results in improving insulin sensitivity.
Data Table: Biological Activity Overview
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Methoxycarbonyl-3-methylphenylboronic acid, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. For example, analogous reactions (e.g., 2-Fluoro-6-methoxyphenylboronic acid synthesis) use palladium catalysts (e.g., Pd(PPh₃)₄) in mixed solvent systems (THF/H₂O) under inert atmospheres .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (methanol/water) is critical. Purity validation requires HPLC (≥97% by area) and NMR (¹H, ¹³C, ¹¹B) to confirm structural integrity .
Q. How should researchers handle and store this compound to prevent degradation?
- Storage Guidelines : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C in a dark, dry environment. Avoid exposure to moisture, oxidizers, or prolonged room-temperature storage to mitigate hydrolysis or boronic acid dimerization .
- Safety Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). In case of exposure, rinse with copious water and seek medical advice .
Advanced Research Questions
Q. What experimental strategies optimize the reactivity of this compound in cross-coupling reactions?
- Steric and Electronic Considerations : The methoxycarbonyl and methyl groups introduce steric hindrance and electron-withdrawing effects, which may slow transmetalation. Mitigate this by:
- Using polar aprotic solvents (DME, DMF) to enhance solubility .
- Increasing reaction temperatures (80–100°C) or catalyst loading (e.g., PdCl₂(dppf)) to accelerate kinetics .
Q. How do physicochemical properties (e.g., solubility, logP) influence its application in aqueous-phase reactions?
- Data-Driven Analysis :
- Solubility : Experimental solubility in water is ~3.4 mg/mL (0.02 mol/L), classified as "soluble" but may require co-solvents (THF, ethanol) for homogeneous reactions .
- Lipophilicity : Consensus logP = 0.19 indicates moderate hydrophobicity, favoring partitioning into organic phases. Adjust reaction media (e.g., biphasic systems) to enhance efficiency .
Q. How can contradictions in reported reactivity of structurally similar boronic acids be resolved?
- Case Study : Conflicting data on cross-coupling yields (e.g., 2-Fluoro-6-methoxyphenylboronic acid vs. 3-Fluoro-4-methoxy analogs) may stem from:
- Substituent Positioning : Ortho-substituents (e.g., methoxycarbonyl) increase steric hindrance, reducing reactivity compared to para-substituted analogs .
- Purity Variability : Impurities (e.g., anhydride byproducts) in commercial samples can skew results. Validate purity via ¹¹B NMR to detect boroxine formation .
Characterization and Stability
Q. Which analytical techniques are most robust for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.8–2.1 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid moiety integrity .
Q. What are the degradation pathways of this compound under ambient conditions?
- Hydrolysis : Boronic acid reacts with water to form boroxines, detectable via FT-IR (B-O-B stretch at ~1350 cm⁻¹) .
- Oxidation : Exposure to air may oxidize the boronic acid to phenol derivatives. Monitor via TLC or HPLC .
Applications in Organic Synthesis
Q. How does this compound perform in multi-step syntheses of heterocyclic systems?
- Case Study : Analogous boronic acids (e.g., 2-Formyl-4-methoxyphenylboronic acid) are used in tandem Suzuki/aldol reactions to construct flavone scaffolds. Optimize by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
